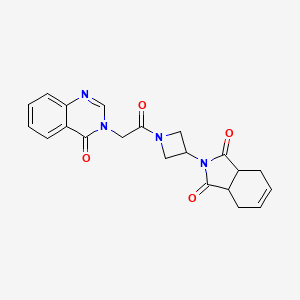![molecular formula C18H26N2O2 B2605507 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea CAS No. 1396766-08-7](/img/structure/B2605507.png)
1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea is a synthetic organic compound that features a unique combination of adamantane and furan moieties Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while furan is an aromatic heterocycle with a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Furan Moiety: The furan ring can be introduced via a Grignard reaction, where a furan derivative is reacted with a suitable Grignard reagent to form the desired furan-substituted intermediate.
Urea Formation: The final step involves the reaction of the adamantane and furan intermediates with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The adamantane moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated adamantane derivatives.
科学的研究の応用
1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: The rigidity and stability of the adamantane moiety make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications:
作用機序
The mechanism of action of 1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the furan ring can facilitate interactions with biological targets.
Materials Science: The compound’s rigid structure can contribute to the mechanical strength and thermal stability of materials, making it suitable for use in high-performance applications.
類似化合物との比較
Similar Compounds
1-(Adamantan-1-yl)urea:
3-(Furan-2-yl)propan-2-ylurea: Lacks the adamantane moiety, resulting in reduced stability and rigidity.
1-(Adamantan-1-yl)-3-(phenyl)urea: Contains a phenyl group instead of a furan ring, which may alter its chemical reactivity and biological activity.
Uniqueness
1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea is unique due to the combination of the adamantane and furan moieties. This combination imparts both stability and reactivity, making the compound suitable for a wide range of applications in medicinal chemistry, materials science, and industrial processes.
特性
IUPAC Name |
1-(1-adamantyl)-3-[1-(furan-2-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(5-16-3-2-4-22-16)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-4,12-15H,5-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPFFOGYFDVBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
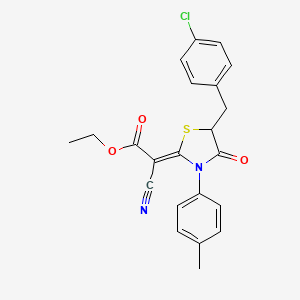
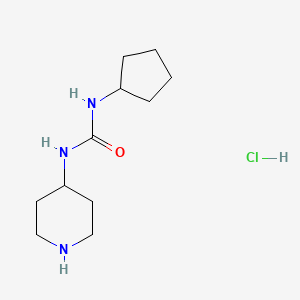

![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)

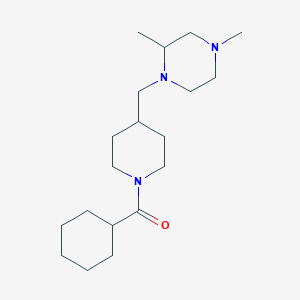
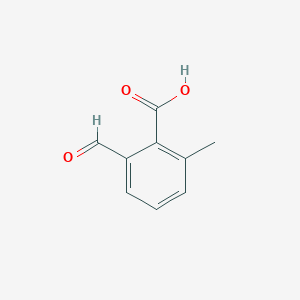
![1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2605438.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2605439.png)
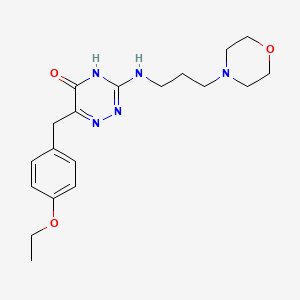
methanone](/img/structure/B2605444.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)
![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)
